Hexyl 2-methylbutanoate

Odor threshold Aroma potency Flavor formulation

Hexyl 2-methylbutanoate (FEMA 3499, JECFA is a branched-chain fatty acid ester (C₁₁H₂₂O₂, MW 186.29) formed by the esterification of hexanol with 2-methylbutanoic acid. It occurs naturally in apples, jackfruit, chile peppers, and numerous other fruits, where it contributes fresh-green, fruity, and apple-like aroma notes.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 10032-15-2
Cat. No. B161022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-methylbutanoate
CAS10032-15-2
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C(C)CC
InChIInChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3
InChIKeyYUECNVSODFDKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 2-Methylbutanoate (CAS 10032-15-2): A Branched-Chain Fruit Ester for Flavor and Fragrance Procurement


Hexyl 2-methylbutanoate (FEMA 3499, JECFA 208) is a branched-chain fatty acid ester (C₁₁H₂₂O₂, MW 186.29) formed by the esterification of hexanol with 2-methylbutanoic acid [1]. It occurs naturally in apples, jackfruit, chile peppers, and numerous other fruits, where it contributes fresh-green, fruity, and apple-like aroma notes [2]. Commercially supplied as a colorless liquid (density 0.857 g/mL at 25 °C, bp 217–219 °C, refractive index n20/D 1.4185) with ≥95% purity under FCC and FG grade specifications, it is approved for use as a flavoring agent by the FDA (21 CFR 172.515) and carries a JECFA evaluation of 'No safety concern at current levels of intake' [3]. Its global usage volume is estimated at 1–10 metric tons per year (IFRA, 2015) [4].

Why Generic Substitution of Hexyl 2-Methylbutanoate with Other Fruit Esters Fails


In-class fruit esters—including linear esters such as hexyl acetate (CAS 142-92-7) and shorter-chain branched analogs such as ethyl 2-methylbutanoate (CAS 7452-79-1)—cannot be substituted for hexyl 2-methylbutanoate without fundamentally altering the aroma profile, biosynthetic behavior, and shelf-life dynamics of the target formulation. Structurally, the branched 2-methylbutanoyl moiety imposes substrate-limited biosynthesis in planta that is independent of alcohol (hexanol) availability, as demonstrated by deuterium labeling studies [1]. Odorimetrically, its detection threshold of 6 µg/kg in fruit matrices places it at an intermediate potency that provides background depth and apple character without overpowering top notes, a role that lower-threshold analogs such as ethyl 2-methylbutanoate (0.1 µg/kg) cannot fulfill [2]. Furthermore, its production is selectively enhanced up to 7-fold by postharvest hexanal treatment, whereas linear esters respond differently to the same treatment, meaning that procurement decisions predicated on simple ester class membership will fail to capture the compound-specific behavior documented in the quantitative evidence below [3].

Hexyl 2-Methylbutanoate (CAS 10032-15-2): Product-Specific Quantitative Evidence Guide


Odor Threshold Comparison: Hexyl 2-Methylbutanoate vs. Hexyl Acetate and Ethyl 2-Methylbutanoate

Hexyl 2-methylbutanoate exhibits an odor detection threshold of 6 µg/kg in fruit matrices, which is 3-fold higher than hexyl acetate (2 µg/kg) and 60-fold higher than ethyl 2-methylbutanoate (0.1 µg/kg). This intermediate threshold positioning makes hexyl 2-methylbutanoate suitable for providing background fruity-green depth without dominating the aroma profile, whereas ethyl 2-methylbutanoate's very low threshold makes it a top-note impact compound [1]. In 'Golden Delicious' apples at the key aroma transition period, hexyl 2-methylbutanoate concentrations reached 183.89 µg/kg (OAV = 30.6), while hexyl acetate reached 532.83 µg/kg (OAV = 266.4), indicating that the odor activity value (OAV) ratio between these two esters is approximately 1:8.7 in favor of hexyl acetate for overall sensory impact, yet both exceed OAV > 1 and contribute meaningfully [1].

Odor threshold Aroma potency Flavor formulation

Hexanal-Enhanced Production: 7-Fold Increase in Hexyl 2-Methylbutanoate vs. Control in 'Fuji Kiku' Apples

In a controlled postharvest study of 'Fuji Kiku' apples, hexanal supplementation (70 µg/L in storage atmosphere) selectively enhanced hexyl 2-methylbutanoate production by 7-fold compared to the untreated control after 14 days of shelf life at 20 °C [1]. Hexyl 2-methylbutanoate was quantified as the most dominant branched ester across all treatment conditions. For comparison, the same hexanal treatment increased hexyl acetate production by 21-fold, butyl 2-methylbutanoate by 3.6–5-fold, and ethyl 2-methylbutanoate went from below detection limits in the control to detectable levels exclusively in the hexanal-treated group [1]. This demonstrates that hexyl 2-methylbutanoate exhibits a treatment-responsive profile distinct from both linear esters (hexyl acetate, stronger response) and shorter-chain branched esters (ethyl 2-methylbutanoate, treatment-dependent detectability).

Postharvest treatment Aroma enhancement Hexanal supplementation

Substrate-Limited Biosynthesis: Distinct Metabolic Control Differentiating Hexyl 2-Methylbutanoate from Linear Esters

Deuterium labeling studies in 'Red Delicious' apple tissue demonstrated that the biosynthesis of hexyl 2-methylbutanoate is limited by the availability of 2-methylbutanoic acid (derived from isoleucine catabolism) rather than by hexanol availability [1]. This was established by incubating fruit tissue with deuterated precursors: conversion of 2-methylbutanoic acid to hexyl 2-methylbutanoate was substrate-limited by the 2-methylbutanoic acid supply but not by hexanol, whereas the conversion of 2-methylbutanol to 2-methylbutyl acetate was similarly substrate-limited by the alcohol precursor [1]. In contrast, linear esters such as hexyl acetate are primarily limited by alcohol substrate (hexanol) availability via the lipoxygenase pathway [2]. Critically, CA storage severely depressed isoleucine metabolism to 2-methylbutanoyl-CoA, leading to reduced branched-chain ester synthesis, while 2-methylbutyl acetate was the only branched ester not significantly reduced by CA storage [1]. This metabolic divergence means that under storage conditions, branched and linear ester titers are controlled by independent biochemical mechanisms.

Biosynthesis Deuterium labeling Isoleucine pathway

Natural Occurrence Dominance: Hexyl 2-Methylbutanoate as a Major Volatile in Jackfruit and Multiple Fruit Species

In SPME-GC-MS profiling of jackfruit (Artocarpus heterophyllus) pulp, hexyl 2-methylbutanoate was identified as the single most abundant volatile compound in soft-flesh jackfruit at 29.807% of total identified volatiles, and the second most abundant in hard-flesh jackfruit at 23.594% [1]. For comparison, ethyl 3-methylbutanoate (a positional isomer analog) constituted 21.47% in soft jackfruit and 10.923% in hard jackfruit, while 2-methylbutyl pentanoate (a structural analog) was 21.405% and 31.87% respectively [1]. Across 35 apple varieties studied over two harvest years, hexyl 2-methylbutanoate consistently ranked among the volatile compounds with relatively higher percentages, alongside butyl acetate, hexanal, 2-methyl-1-butanol, E-2-hexenal, 1-hexanol, and E-2-hexen-1-ol, collectively accounting for approximately 70% of total volatile content [2]. Its occurrence is additionally documented in chile peppers (Capsicum annuum var. glabriusculum) at both green and red ripening stages, golden reinders apples, pink lady apples, and okra seed coat [3][4].

Natural occurrence Fruit volatile Jackfruit aroma

Safety Assessment: RIFM Clearance on 7 Human Health Endpoints Plus Environmental Safety

The RIFM (Research Institute for Fragrance Materials) safety assessment of hexyl 2-methylbutyrate evaluated seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity, and environmental toxicity) plus environmental safety [1]. All endpoints were cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) approach. Critically, genotoxicity was specifically evaluated and the compound does not present a concern for genetic toxicity [1][2]. The compound received a Cramer Classification of Class I (low toxicity potential). The JECFA evaluation (1997) concluded 'No safety concern at current levels of intake when used as a flavouring agent' with an ADI of 'Acceptable' [3]. For procurement, this multi-agency safety clearance (RIFM, JECFA, FDA 21 CFR 172.515) provides a distinct regulatory confidence advantage over less thoroughly evaluated branched ester alternatives.

Safety assessment Genotoxicity Regulatory compliance

Branched vs. Positional Isomer Differentiation: Hexyl 2-Methylbutanoate vs. Hexyl 3-Methylbutanoate in Pepper Aroma

In a study of odor-contributing volatile compounds in a Brazilian tabasco pepper cultivar (Capsicum annuum), both hexyl 2-methylbutanoate (CAS 10032-15-2) and hexyl 3-methylbutanoate (CAS 10032-13-0) were detected among 35 odorants, but hexyl 2-methylbutanoate was categorized among the few compounds 'contributing the most to the typical sweet, herbal and pepper-like aroma,' alongside α-pinene, hexyl butanoate, and hexyl 3-methylbutanoate [1]. This co-occurrence with its positional isomer demonstrates that the methyl branch position at C-2 vs. C-3 of the acyl chain yields distinguishable sensory contributions, and that procurement of the 2-methyl isomer is specified when the target aroma profile requires the 'sweet, fruity, green apple' character (documented for hexyl 2-methylbutanoate) rather than the 'fruity' but less specifically apple-like character of hexyl 3-methylbutanoate [2].

Positional isomer Aroma contribution Pepper volatiles

Hexyl 2-Methylbutanoate (CAS 10032-15-2): Best Research and Industrial Application Scenarios


Authentic Apple and Pome Fruit Flavor Reconstitution Based on Quantitative Odor Activity Values

In apple flavor reconstitution, hexyl 2-methylbutanoate should be included at concentrations that achieve an OAV ≥ 30, based on its 6 µg/kg odor threshold and documented concentrations of 183.89 µg/kg in Golden Delicious and 527.09 µg/kg in key aroma transition period fruit [1]. Its OAV and sensory character ('fruity, green, apple') complement the higher-OAV compounds hexyl acetate (OAV 266.4) and ethyl 2-methylbutanoate (OAV 92,687 at transition period), while providing a distinct green-apple body that neither linear hexyl esters nor short-chain branched esters can supply [1]. Formulators should note that the compound is naturally dominant in 'Golden Reinders,' 'Pink Lady,' and 'Fuji Kiku' apple varieties, supporting its use in varietal-specific flavor matching [2][3].

Postharvest Hexanal Treatment Optimization for Branched Ester Enhancement in Stored Fruit

For postharvest aroma management programs using hexanal supplementation (70 µg/L in controlled atmosphere storage), hexyl 2-methylbutanoate serves as a key performance indicator for branched ester enhancement, exhibiting a 7-fold increase over controls after 14 days at 20 °C shelf life [3]. Procurement of hexyl 2-methylbutanoate analytical standards is essential for monitoring treatment efficacy, as it was the most dominant branched ester across all treatment conditions [3]. The compound's substrate-limited biosynthesis via the isoleucine pathway, distinct from the LOX-dependent linear ester pathway, means that its concentration serves as a specific biomarker for amino-acid-derived aroma modulation rather than general fatty-acid-derived ester production [4].

Tropical Fruit Flavor Formulation: Jackfruit, Durian, and Guava Applications

In tropical fruit flavor formulations, hexyl 2-methylbutanoate should be the dominant ester component for jackfruit flavor reconstitution, where it constitutes 29.8% of total volatiles in soft-flesh jackfruit and 23.6% in hard-flesh jackfruit [5]. The compound's documented occurrence in durian and guava volatile profiles further supports its cross-tropical-fruit applicability [6]. For procurement, the FCC/FG grade (≥95% purity) with JECFA 'No safety concern' evaluation and FDA 21 CFR 172.515 approval provides the regulatory documentation needed for tropical fruit flavor manufacturing .

Fragrance Development: Long-Lasting Green-Fruity Heart Note with >1 Hour Tenacity

In fragrance formulation, hexyl 2-methylbutanoate provides a sweet, fruity, long-lasting heart note with blotter tenacity exceeding 1 hour at 1–10% usage levels [7]. Its odor profile—described as 'apple, green, spicy, fruity, waxy, tropical'—positions it for apple, pear, berry, tropical, herbal, and mint fragrance types [7][8]. The RIFM safety assessment clearing all seven human health endpoints plus environmental safety supports its use in fine fragrances, personal care products, and household air care applications with a worldwide volume of use band of 1–10 metric tons per year (IFRA, 2015) [8]. The compound's aquatic chronic toxicity classification (H411) should be noted for environmental risk management in procurement specifications [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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